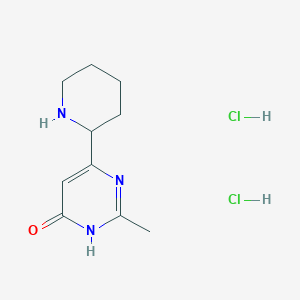

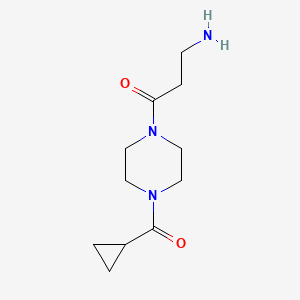

3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

Overview

Description

“3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one” is a chemical compound with the CAS number 1082591-95-4. It’s used for pharmaceutical testing and can be found in various chemical databases .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve intramolecular cyclization mediated by polyphosphoric acid (PPA) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in various chemical databases .Scientific Research Applications

Synthesis and Antagonistic Activity

Compounds derived from the structural framework of "3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one" have been synthesized with the aim of exploring their pharmacological potential. For instance, derivatives such as 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol have been designed and synthesized, showing potent α_1 receptor antagonistic activity. This demonstrates the compound's potential utility in the design of new α_1 receptor antagonists (Hon, 2013).

Dual Action Antidepressants

Research into structurally related 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives has shown promising results for the development of new classes of antidepressants. These compounds exhibit dual action at 5-HT1A serotonin receptors and the serotonin transporter, suggesting a rapid and pronounced enhancement in serotoninergic neurotransmission and a more efficacious treatment of depression (Martínez-Esparza et al., 2001).

Antimicrobial and Antifungal Applications

Certain derivatives have been found to possess significant antimicrobial and antifungal properties, offering potential applications in the development of new antimicrobial agents. This includes the synthesis and evaluation of compounds for their activity against Gram-negative and Gram-positive bacteria, as well as yeast, highlighting the broad-spectrum potential of these chemical entities (Behbehani et al., 2011).

Antiprotozoal Activity

Compounds incorporating the piperazine motif have been synthesized and evaluated for their antiprotozoal activity, showing promising results against pathogens such as Plasmodium falciparum and Trypanosoma brucei rhodesiense. This underscores their potential application in the development of new treatments for diseases like malaria and trypanosomiasis (Faist et al., 2013).

Fluorescent Probes and Sensing Applications

The chemical structure related to "3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one" has been utilized in the development of fluorescent probes for the detection of metal ions and amino acids in aqueous solutions. Such probes have applications in environmental monitoring and biomedical research, demonstrating the versatility of these compounds in sensor technologies (Guo et al., 2014).

properties

IUPAC Name |

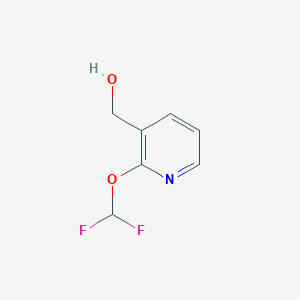

3-amino-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOBSIXTAWQZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)

![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)